2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Pyrazine derivatives are aromatic heterocyclic compounds with a wide range of applications in pharmaceutical research due to their diverse pharmacological properties. These compounds, including 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine, play a crucial role in developing new medications for various diseases, highlighting their significance in medicinal chemistry.
Applications in Drug Development
Pyrazine derivatives have been explored for their therapeutic potential across a spectrum of medical conditions. Their pharmacological effects include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis. This versatility is due to the structural diversity and the ability to modify pyrazine cores to target different biological pathways. The exploration of pyrazine derivatives has led to the development of drugs with specific mechanisms of action, such as inhibitors of protein kinases for anticancer therapies and inhibitors of β-secretase for treating Alzheimer’s disease (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).
Chemical Synthesis and Modification
The synthesis and modification of pyrazine derivatives have been a focus of research, aiming to enhance their biological activity and reduce toxicity. Innovative synthetic methods have been developed to create a wide array of pyrazine-based compounds, enabling the targeted exploration of their therapeutic potential. These methods include condensation, cyclization, and the use of specific reagents to achieve desired structural features, leading to compounds with high biological activity and specificity for their targets (Dar & Shamsuzzaman, 2015).
Contribution to Energetic Material Research
In addition to pharmaceutical applications, pyrazine derivatives have been investigated for their potential in energetic materials. High-nitrogen azine energetic compounds, including pyrazine derivatives, have been studied for their applications in propellants and explosives. These studies focus on their synthetic methods, structural analysis, and the evaluation of their physical, chemical, and detonation properties, highlighting the broad applicability of pyrazine derivatives beyond medicinal chemistry (Yongjin & Shuhong, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological and pharmaceutical activities . They are widely employed in drugs and can act as dopamine and serotonin antagonists .
Mode of Action
The exact mode of action of 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine For instance, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine It’s worth noting that similar compounds, such as piperazine derivatives, can influence various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine For example, some piperazine derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-10(12)13-2-3-14-11/h2-3H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBBZWKFNNBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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